methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate
Overview
Description
The compound is likely a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound has a methyl ester group (-COOCH3) attached to the indole at the 3-position, and a tetramethylboronic ester group attached at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, the methyl ester group, and the tetramethylboronic ester group. These groups would be expected to contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis
The boronic ester group is often used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. The methyl ester group could potentially undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester groups could make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
- Chemical Synthesis and Structure Confirmation : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds were synthesized through a three-step substitution reaction. Their structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was used to further analyze their molecular structures, finding consistency with crystallographic data (Huang et al., 2021).
Application in Molecular Electronics
- Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals : The molecular electrostatic potential and frontier molecular orbitals of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate were investigated. This research can enhance understanding of physicochemical properties, relevant in molecular electronics (Huang et al., 2021).
Crystallography and Conformational Analysis
- X-ray Diffraction and Conformational Studies : The title compounds' molecular structures, optimized by DFT, were consistent with structures determined by X-ray single crystal diffraction. This highlights their potential in crystallography and molecular conformation studies (Huang et al., 2021).
Biological Activity Research
- Investigation of Antimicrobial and Anticancer Potential : Derivatives of 1H-indole, structurally similar to methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate, were synthesized and evaluated for antimicrobial and anticancer potential. This indicates the scope for exploring the biological activities of such compounds (Sharma et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)10-6-7-13-11(8-10)12(9-18-13)14(19)20-5/h6-9,18H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJXMSNMGSGQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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